

A Comparative Guide to Irreversible IDH1 Inhibitors: IHMT-IDH1-053 vs. LY3410738

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Compound of Interest					
Compound Name:	IHMT-IDH1-053				
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For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Irreversible inhibitors of mutant IDH1 offer the potential for durable target engagement and improved therapeutic outcomes. This guide provides a detailed comparison of two such inhibitors: **IHMT-IDH1-053** and LY3410738 (also known as Crelosidenib).

Executive Summary

Both **IHMT-IDH1-053** and LY3410738 are potent, irreversible inhibitors of mutant IDH1 that function by covalently binding to a cysteine residue in an allosteric pocket. Preclinical data demonstrate that both compounds effectively inhibit 2-HG production at nanomolar concentrations. **IHMT-IDH1-053** has been characterized as a highly selective inhibitor for mutant IDH1 over its wild-type counterpart and other IDH isoforms.[1][2] LY3410738, developed by Eli Lilly and Co., was positioned as a dual inhibitor of both mutant IDH1 and IDH2 and progressed to Phase 1 clinical trials before its development was discontinued.[3][4][5][6] This guide will delve into the available preclinical and clinical data to provide a comprehensive comparison of their biochemical and cellular potency, mechanism of action, and in vivo efficacy.



Data Presentation

Table 1: Biochemical Potency of IHMT-IDH1-053 and

LY3410738

L10-110700					
Compound	Target	IC50 (nM)			
IHMT-IDH1-053	IDH1 R132H	4.7[1][2]			
LY3410738	IDH1 R132H	6.27[7]			
IDH1 R132C	3.71[7]				
IDH2 R140Q	36.9[7]	_			
IDH2 R172K	11.5[7]				

Table 2: Cellular Potency of IHMT-IDH1-053 and LY3410738

Compound	Cell Line	Target	Assay	IC50 (nM)
IHMT-IDH1-053	IDH1 R132H transfected 293T	IDH1 R132H	2-HG Production	28[1][2]
LY3410738	HT1080	IDH1 R132C	2-HG Production	1.28[7]

Preclinical studies have indicated that LY3410738 demonstrates greater potency in inhibiting 2-HG production and promoting differentiation of IDH1 mutant cells when compared to the first-generation reversible inhibitor ivosidenib (AG-120).[8]

Mechanism of Action

Both **IHMT-IDH1-053** and LY3410738 are irreversible inhibitors that covalently target a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme.[1][2] This covalent modification leads to the inactivation of the enzyme, thereby blocking the production of 2-HG. The unique binding site of LY3410738 has been suggested to provide continued potency against second-site resistance mutations that can arise with other IDH inhibitors.[3][4]



In Vivo Efficacy

Both compounds have demonstrated the ability to inhibit 2-HG levels in in vivo models. **IHMT-IDH1-053** was shown to inhibit 2-HG in an HT1080 xenograft mouse model.[1][9] Similarly, LY3410738 exhibited sustained 2-HG inhibition in preclinical models, which translated to potent and durable 2-HG inhibition in patients with advanced solid tumors harboring IDH1 or IDH2 mutations.[4][5][8] In a Phase 1 study, LY3410738 demonstrated a favorable safety profile and led to prolonged stable disease in patients with cholangiocarcinoma and glioma.[4][5]

Experimental Protocols IDH1 Enzymatic Activity Assay

This protocol is a representative method for determining the biochemical potency of IDH1 inhibitors.

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of mutant IDH1.

Principle: The assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α -ketoglutarate to 2-HG. The decrease in NADPH is monitored by a change in fluorescence.

Materials:

- Recombinant mutant IDH1 enzyme (e.g., IDH1-R132H)
- α-ketoglutarate (α-KG)
- NADPH
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
- Test compounds (IHMT-IDH1-053 or LY3410738)
- 96-well microplate
- Microplate reader capable of fluorescence detection



Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant mutant IDH1 enzyme, and the test compound at various concentrations.
- Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding a solution of α -KG and NADPH.
- Immediately measure the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) in kinetic mode for a set duration (e.g., 30 minutes).
- The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.
- The IC50 value is determined by plotting the percent inhibition of the enzymatic activity against the logarithm of the test compound concentration and fitting the data to a fourparameter logistic equation.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol is a representative method for assessing the cellular potency of IDH1 inhibitors.

Objective: To quantify the reduction of intracellular 2-HG levels in mutant IDH1-expressing cells following treatment with a test compound.

Principle: Cells harboring a mutant IDH1 are treated with the inhibitor. The intracellular 2-HG levels are then measured, typically using a colorimetric or mass spectrometry-based method.

Materials:

- Cells expressing mutant IDH1 (e.g., HT1080 or transfected cells)
- · Cell culture medium and reagents
- Test compounds (IHMT-IDH1-053 or LY3410738)
- Lysis buffer



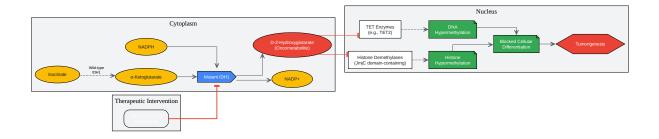
- 2-HG detection kit (colorimetric or fluorometric) or LC-MS/MS system
- 96-well plates for cell culture and assay

Procedure:

- Seed mutant IDH1-expressing cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
- After treatment, wash the cells with PBS and lyse them to release intracellular metabolites.
- Quantify the 2-HG concentration in the cell lysates using a commercially available 2-HG
 assay kit following the manufacturer's instructions.[10] The assay typically involves an
 enzymatic reaction that converts 2-HG to α-KG, coupled to a colorimetric or fluorometric
 readout.
- Alternatively, for a more sensitive and specific measurement, analyze the cell lysates by LC-MS/MS.[11][12]
- The IC50 value is determined by plotting the percent reduction in 2-HG levels against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

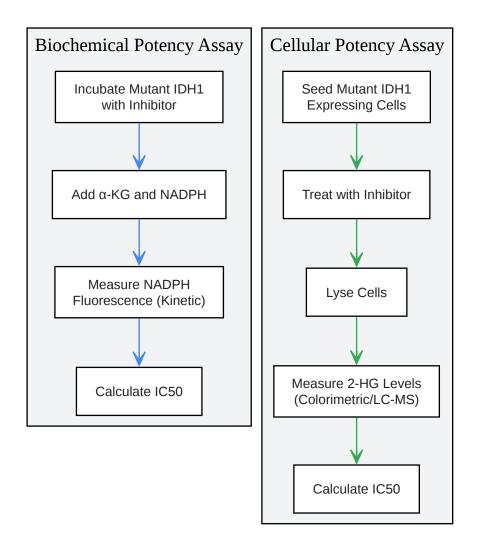




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Caption: Signaling pathway of mutant IDH1 and the mechanism of irreversible inhibitors.





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Caption: Experimental workflow for determining biochemical and cellular potency.

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